molecular formula C11H13ClFNO2 B6217309 rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride CAS No. 2763584-22-9

rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No. B6217309
CAS RN: 2763584-22-9
M. Wt: 245.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride, also known as 3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride, is an important organic compound used in various scientific research applications. It is a chiral compound with a molecular formula of C9H13ClFNO2 and a molecular weight of 214.6 g/mol. It is a white crystalline solid that is soluble in water and slightly soluble in ethanol. This compound has been widely used in the synthesis of other compounds, such as amines, amino acids, and peptides, as well as in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

Rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride has a wide range of scientific research applications. It is used in the synthesis of amines, amino acids, and peptides, as well as in the synthesis of pharmaceuticals and other organic compounds. It has also been used in the study of enzyme inhibition and in the synthesis of chiral compounds. Additionally, this compound has been used in the development of new drugs and in the study of drug metabolism.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride is not completely understood. However, it is believed to act as a competitive inhibitor of enzymes, such as cytochrome P450 and other enzymes involved in drug metabolism. It is also believed to interact with the active site of enzymes, thereby inhibiting their activity.
Biochemical and Physiological Effects
Rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 and other enzymes involved in drug metabolism, as well as to interact with the active site of enzymes. It has also been shown to inhibit the activity of other enzymes, such as acetylcholinesterase and monoamine oxidase A. Additionally, this compound has been shown to have anti-inflammatory, anti-fungal, and anti-tumor effects.

Advantages and Limitations for Lab Experiments

The use of rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride in laboratory experiments has several advantages and limitations. One of the main advantages of using this compound is its availability and low cost. Additionally, it is a stable compound and can be used in a variety of laboratory experiments. However, it is important to note that this compound has a limited solubility in water, which can make it difficult to use in certain experiments. Additionally, its effects on enzymes can vary depending on the concentration of the compound used.

Future Directions

The use of rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride in scientific research is an area of ongoing investigation. In the future, this compound may be used to develop new drugs, to study enzyme inhibition, and to synthesize chiral compounds. Additionally, further research may be conducted to determine the full range of biochemical and physiological effects of this compound. Additionally, further research may be conducted to determine the optimal concentration of this compound for laboratory experiments. Finally, further research may be conducted to develop methods for the efficient and cost-effective synthesis of this compound.

Synthesis Methods

The synthesis of rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride can be achieved through a two-step process. The first step involves the reaction of 3-fluoro-4-phenylpyrrolidine with hydrochloric acid in an aqueous solution. This reaction produces rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride and water. The second step involves the crystallization of the hydrochloride salt from the reaction mixture.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride involves the synthesis of the pyrrolidine ring followed by the introduction of the fluoro and phenyl groups. The carboxylic acid group is then added and the final product is obtained as the hydrochloride salt.", "Starting Materials": [ "Benzaldehyde", "Ethyl acetoacetate", "Ammonium acetate", "Sodium borohydride", "3-fluoropyridine", "Benzyl bromide", "Sodium hydroxide", "Sodium bicarbonate", "Hydrochloric acid", "Diethyl ether", "Methanol", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Synthesis of 3-phenylpropanal", "Benzaldehyde is reacted with ethyl acetoacetate in the presence of ammonium acetate to form 3-phenylpropanal.", "Step 2: Reduction of 3-phenylpropanal", "3-phenylpropanal is reduced with sodium borohydride to form (3R)-3-phenylpropan-1-ol.", "Step 3: Synthesis of 3-fluoro-4-phenylpyridine", "3-fluoropyridine is reacted with benzyl bromide in the presence of sodium hydroxide to form 3-fluoro-4-phenylpyridine.", "Step 4: Synthesis of rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid", "3-fluoro-4-phenylpyridine is reacted with (3R)-3-phenylpropan-1-ol in the presence of sodium bicarbonate to form rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid.", "Step 5: Formation of hydrochloride salt", "rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid is dissolved in diethyl ether and hydrochloric acid is added to form the hydrochloride salt of the final product." ] }

CAS RN

2763584-22-9

Molecular Formula

C11H13ClFNO2

Molecular Weight

245.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.